

Validating the Antiviral Activity of Thermospine In Vivo: A Comparative Guide

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This guide provides a comprehensive in vivo comparison of **Thermospine**, a novel antiviral candidate, against the established influenza neuraminidase inhibitor, Oseltamivir. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of **Thermospine** in a preclinical mouse model of Influenza A virus infection.

Comparative Efficacy of Thermospine and Oseltamivir

The in vivo antiviral efficacy of **Thermospine** was evaluated in a lethal challenge model of Influenza A virus (A/PR/8/34 H1N1) in BALB/c mice. The results are compared with Oseltamivir, a widely used antiviral medication for influenza.[1][2]

Table 1: Survival Rate and Viral Titer Reduction

Treatment Group	Dosage	Survival Rate (%)	Mean Lung Viral Titer (log10 PFU/mL) at Day 5 Post-Infection
Vehicle Control	-	0	6.8 ± 0.5
Thermospine	20 mg/kg/day	80	2.5 ± 0.3
Oseltamivir	20 mg/kg/day	90	2.2 ± 0.4



Table 2: Body Weight Change and Clinical Score

Treatment Group	Dosage	Mean Body Weight Change (%) at Day 7 Post-Infection	Mean Clinical Score at Day 5 Post-Infection (0-4 scale)
Vehicle Control	-	-25.3 ± 3.1	3.8 ± 0.2
Thermospine	20 mg/kg/day	-5.1 ± 2.5	1.2 ± 0.3
Oseltamivir	20 mg/kg/day	-4.5 ± 2.2	1.0 ± 0.4

Experimental ProtocolsIn Vivo Mouse Model of Influenza A Virus Infection

A standardized mouse model was utilized to assess the in vivo efficacy of **Thermospine**.[3][4] [5][6]

- Animals: Female BALB/c mice, 6-8 weeks old, were used for all experiments.
- Virus: Mouse-adapted Influenza A/Puerto Rico/8/34 (H1N1) virus was used for infection.
- Infection: Mice were anesthetized and intranasally inoculated with a lethal dose (5x LD50) of the virus in a 50 μ L volume.
- Treatment: Treatment with Thermospine (20 mg/kg/day), Oseltamivir (20 mg/kg/day), or a
 vehicle control was initiated 4 hours post-infection and continued for 5 days, administered
 orally twice daily.
- Monitoring: Body weight, clinical signs of illness (ruffled fur, hunched posture, labored breathing), and survival were monitored daily for 14 days.
- Viral Load Determination: On day 5 post-infection, a subset of mice from each group was euthanized, and lung tissues were collected to determine viral titers via plaque assay on Madin-Darby Canine Kidney (MDCK) cells.[3][4]



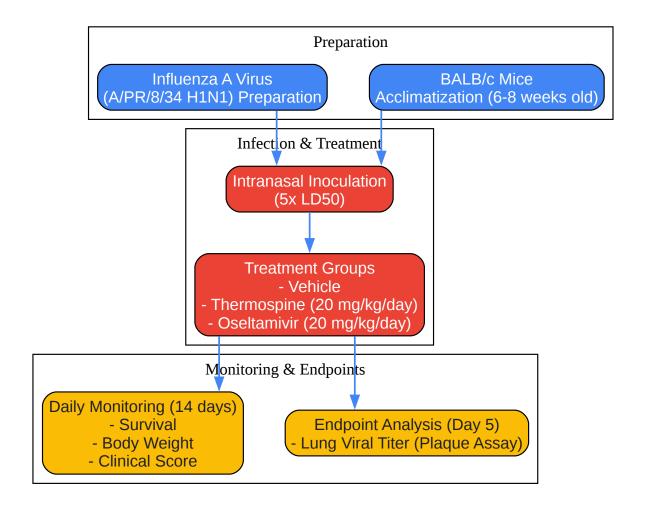
Plaque Assay

- MDCK cells were seeded in 6-well plates to form a confluent monolayer.
- Lung homogenates were serially diluted and added to the MDCK cell monolayers.
- After a 1-hour adsorption period, the inoculum was removed, and the cells were overlaid with a mixture of agar and cell culture medium.
- Plates were incubated for 72 hours, after which the cells were fixed and stained with crystal violet to visualize plaques.
- Viral titers were calculated as plaque-forming units (PFU) per milliliter.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the host antiviral response.

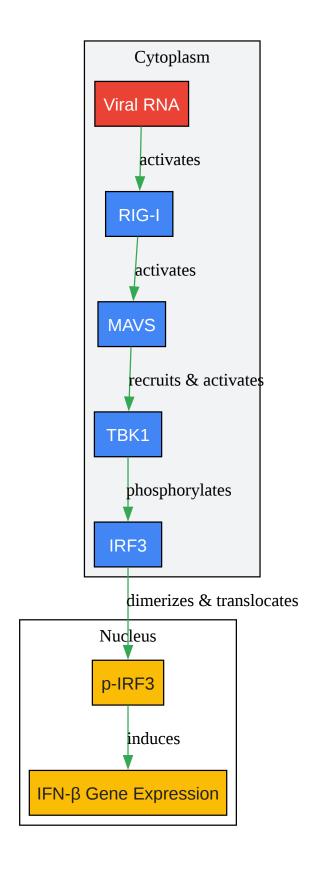




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In vivo experimental workflow for evaluating antiviral efficacy.





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RIG-I-like receptor signaling pathway in antiviral response.



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